3-Metoxi-2-naftalenaldehído

Descripción general

Descripción

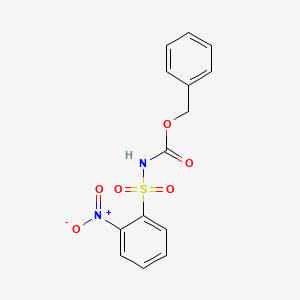

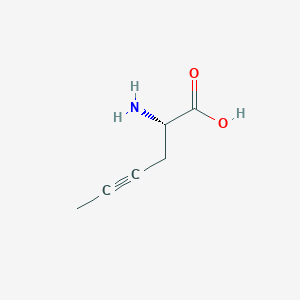

3-Methoxy-2-naphthaldehyde is a chemical compound with the molecular formula C12H10O2 and a molecular weight of 186.21 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of 3-Methoxy-2-naphthaldehyde involves the use of a Grignard reagent from 2-bromo-6-methoxy naphthalene. The Grignard reagent is cooled in an ice bath and triethyl formate is added. The diethyl ether is then removed .Molecular Structure Analysis

The InChI code for 3-Methoxy-2-naphthaldehyde is 1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The influence of the hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde has been evaluated by both experimental and computational methods . The close proximity and orientation of the carbonyl oxygen toward the hydrogen of the hydroxyl group enable the formation of an intramolecular hydrogen bond .Aplicaciones Científicas De Investigación

Reacción de Condensación de Benzoína Asimétrica

3-Metoxi-2-naftalenaldehído se utiliza en reacciones de condensación de benzoína asimétrica, que son fundamentales para sintetizar diversos compuestos orgánicos. Esta reacción es esencial para crear moléculas complejas con alta pureza enantiomérica, lo cual es crucial en la producción de productos farmacéuticos y químicos finos .

Síntesis de Pirazolo[1,2-b]ftalazindionas

Este compuesto desempeña un papel en la síntesis de pirazolo[1,2-b]ftalazindionas. Estos son compuestos heterocíclicos que tienen posibles aplicaciones en la química medicinal debido a sus propiedades farmacológicas .

Pirólisis de Vacío Flash

También se utiliza en la síntesis de fullereno (C60) mediante pirólisis de vacío flash, un proceso que implica la descomposición térmica de materiales orgánicos a bajas presiones para formar compuestos más estables como los fullerenos .

Energía de Enlace de Hidrógeno Intramolecular

Se han realizado estudios sobre this compound para comprender la energética del enlace de hidrógeno intramolecular, lo cual es significativo en el diseño de fármacos y la comprensión de las interacciones moleculares .

Química Analítica

En química analítica, este compuesto se utiliza como reactivo o precursor para desarrollar métodos analíticos y estudiar las propiedades químicas de las sustancias .

Ciencia Avanzada de Baterías

El compuesto encuentra aplicación en la investigación de la ciencia avanzada de baterías, donde puede utilizarse en el desarrollo de nuevos materiales o en el estudio de la química de las baterías .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 3-Methoxy-2-naphthaldehyde Aldehydes, in general, are known to interact with various biological molecules, including proteins and nucleic acids .

Mode of Action

The mode of action of 3-Methoxy-2-naphthaldehyde It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 3-Methoxy-2-naphthaldehyde may interact with its targets through similar mechanisms.

Biochemical Pathways

The specific biochemical pathways affected by 3-Methoxy-2-naphthaldehyde The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, depending on the specific targets of the compound .

Pharmacokinetics

The ADME properties of 3-Methoxy-2-naphthaldehyde It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.53, and it has a water solubility of 0.172 mg/ml .

Result of Action

The molecular and cellular effects of 3-Methoxy-2-naphthaldehyde Based on its potential to form oximes and hydrazones, it could potentially alter the function of its target molecules, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of 3-Methoxy-2-naphthaldehyde could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with target molecules . .

Propiedades

IUPAC Name |

3-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDOWNJLYIFTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462248 | |

| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56679-88-0 | |

| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)